molecular formula C14H17N3 B13159305 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B13159305
M. Wt: 227.30 g/mol
InChI Key: VCOFOVDXEMFFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3-methylphenyl group and a pyrrolidin-2-yl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde, pyrrolidine, and imidazole.

    Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then subjected to cyclization with imidazole under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylphenyl)-1H-imidazole: Lacks the pyrrolidin-2-yl group.

    2-(Pyrrolidin-2-yl)-1H-imidazole: Lacks the 3-methylphenyl group.

    4-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole: Has a phenyl group instead of a 3-methylphenyl group.

Uniqueness

4-(3-Methylphenyl)-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the presence of both the 3-methylphenyl and pyrrolidin-2-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

5-(3-methylphenyl)-2-pyrrolidin-2-yl-1H-imidazole

InChI

InChI=1S/C14H17N3/c1-10-4-2-5-11(8-10)13-9-16-14(17-13)12-6-3-7-15-12/h2,4-5,8-9,12,15H,3,6-7H2,1H3,(H,16,17)

InChI Key

VCOFOVDXEMFFKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.